N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions?Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Anticancer and Antimicrobial Agents
Several synthesized compounds with similar structures have been evaluated for their potential as anticancer and antimicrobial agents. For instance, derivatives of thiazole and oxadiazole have shown promising anticancer activities against specific human cancer cell lines, such as lung adenocarcinoma and breast cancer cells. These compounds exhibit their effects by inducing apoptosis or inhibiting cell proliferation, making them potential candidates for further evaluation as anticancer therapies (Evren et al., 2019); (Sraa Abu-Melha, 2021). Similarly, compounds featuring oxadiazole and benzothiazole moieties have shown significant antibacterial activity, highlighting their potential as new antibacterial agents (Ramalingam et al., 2019).
Antioxidant, Analgesic, and Anti-inflammatory Activities
Research has also explored the antioxidant, analgesic, and anti-inflammatory properties of compounds with related chemical structures. These activities are crucial for the development of new therapeutic agents that can manage pain and inflammation while protecting the body from oxidative stress (K. Chkirate et al., 2019); (Z. Kaplancıklı et al., 2012).
Neurogenic Potential and CRMP 1 Inhibition
Some derivatives have been investigated for their neurogenic potential and ability to act as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), a target of interest for treating small lung cancer. These studies highlight the diverse biological activities of such compounds, offering insights into their potential therapeutic applications (Ishan I. Panchal et al., 2020).
Optoelectronic Properties
In the realm of materials science, thiazole-based compounds have been synthesized and evaluated for their optoelectronic properties. These properties are essential for developing new materials for electronic and photonic applications, demonstrating the versatility of such chemical structures in both medicinal chemistry and materials science (P. Camurlu, N. Guven, 2015).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Future Directions
This involves speculating on potential future research directions. Could the compound be used in medicine? Could it be a useful reagent in synthetic chemistry?
Please note that this is a general approach and the specifics might vary depending on the exact nature of the compound. For a comprehensive analysis of a specific compound, consulting scientific literature or a subject matter expert would be necessary.
properties
IUPAC Name |
N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S2/c18-12(8-11-2-1-5-21-11)15-9-13-16-14(17-19-13)10-3-6-20-7-4-10/h1-2,5,10H,3-4,6-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIHXWBXYQBFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-2-yl)acetamide |
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